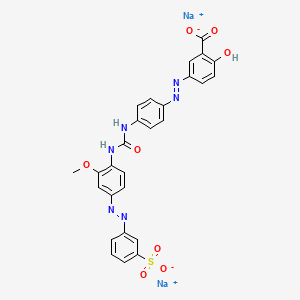
4-Propylbenzoyl chloride
Overview
Description
4-Propylbenzoyl chloride, also known as p-Propylbenzoyl chloride or 4-n-Propylbenzoyl chloride, is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.647 .
Molecular Structure Analysis
The molecular structure of 4-Propylbenzoyl chloride consists of a benzene ring attached to a propyl group (CH3CH2CH2-) and a benzoyl chloride group (C(O)Cl) . The 3D structure can be viewed using appropriate molecular visualization software .Physical And Chemical Properties Analysis
4-Propylbenzoyl chloride has a refractive index of 1.5394 . It has a boiling point of 135-136 °C at 20 mmHg and a density of 1.097 g/mL at 25 °C .Scientific Research Applications
Enhancing LC-MS Detection of Estrogens
A study demonstrated the use of derivatization techniques to increase the detection sensitivity of estrogens in liquid chromatography–mass spectrometry (LC-MS) analyses. Although not directly using 4-propylbenzoyl chloride, the research involved similar reagents like 4-nitrobenzoyl chloride for enhancing the detection responses of estrogens in biological fluids. This method significantly improved the quantification of estrogens, which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).
Phase Transfer Catalysis
In another study, benzyl triethyl ammonium chloride, a compound structurally related to 4-propylbenzoyl chloride, was utilized as an effective phase transfer catalyst. This catalyst facilitated the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid, showcasing the potential of similar compounds in organic synthesis and chemical transformations (Zhaole Lu, 2014).
Development of Selective Sensors
Research into developing selective sensors for nickel(II) ions employed similar compounds to 4-propylbenzoyl chloride. A study utilized 5,7,12,14-tetramethyldibenzotetraazaannulene in a poly(vinyl chloride) matrix to create a membrane electrode selective to Ni2+. This innovation highlights the potential application of related compounds in creating selective, high-performance chemical sensors (Gupta et al., 2000).
Catalysis in Organic Synthesis
A novel application in organic synthesis involved the use of a chelating iminocarbene ligand in palladium(II) complexes. Although the study did not directly use 4-propylbenzoyl chloride, it exemplifies the broader category of benzoyl chlorides' utility in developing catalysts for organic reactions, potentially including those involving 4-propylbenzoyl chloride (Frøseth et al., 2003).
Ionic Liquids and Electrochemistry
Investigations into the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, revealed the presence of impurity chloride ions and their influence on electrochemical reactions. This study underscores the importance of chloride-based compounds, similar to 4-propylbenzoyl chloride, in understanding and enhancing ionic liquid electrochemistry (Xiao & Johnson, 2003).
Safety And Hazards
4-Propylbenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .
properties
IUPAC Name |
4-propylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPCJXREKMMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068790 | |
| Record name | Benzoyl chloride, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylbenzoyl chloride | |
CAS RN |
52710-27-7 | |
| Record name | 4-Propylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52710-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052710277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)










![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)

